
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.
Agriculture: The compound has been studied for its herbicidal properties, particularly its ability to inhibit acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.
Materials Science: It can be used as a building block for the synthesis of new materials with unique properties, such as fluorescent dyes for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine varies depending on its application:
Anticancer Activity: The compound inhibits topoisomerase II, leading to the disruption of DNA replication and induction of apoptosis in cancer cells.
Herbicidal Activity: It inhibits acetolactate synthase, disrupting the biosynthesis of essential amino acids in plants, leading to stunted growth and chlorosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Similar in structure but with a different position of the nitrogen atom in the oxadiazole ring.
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-11(12)14-16-10/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI-Schlüssel |
XHBFOETYBSRVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


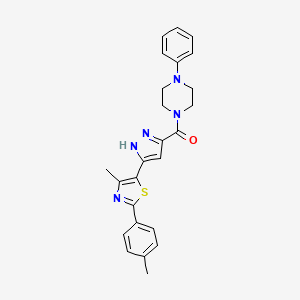
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
![[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)

![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
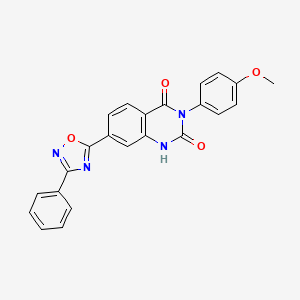
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
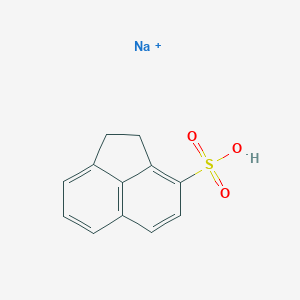
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
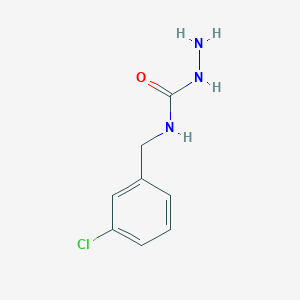

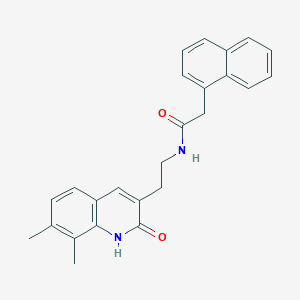
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
